molecular formula C20H19BrN4S B11569170 6-[4-(4-bromophenyl)-5-methyl-1,3-thiazol-2-yl]-1,4,5,7-tetramethyl-6H-pyrrolo[3,4-d]pyridazine

6-[4-(4-bromophenyl)-5-methyl-1,3-thiazol-2-yl]-1,4,5,7-tetramethyl-6H-pyrrolo[3,4-d]pyridazine

Cat. No.: B11569170
M. Wt: 427.4 g/mol
InChI Key: ZOFIKEOFUGZROG-UHFFFAOYSA-N
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Description

4-(4-BROMOPHENYL)-5-METHYL-2-{1,4,5,7-TETRAMETHYL-6H-PYRROLO[3,4-D]PYRIDAZIN-6-YL}-1,3-THIAZOLE is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a thiazole ring, which is known for its diverse biological activities, including antimicrobial, antiviral, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-BROMOPHENYL)-5-METHYL-2-{1,4,5,7-TETRAMETHYL-6H-PYRROLO[3,4-D]PYRIDAZIN-6-YL}-1,3-THIAZOLE typically involves the annulation of the pyrazole ring to the thiazole ring. This can be achieved through various synthetic routes, including the nucleophilic addition reaction of 1-(4-hydroxyphenyl) ethanone with phenylhydrazine in acetic acid at reflux temperature . Another method involves the cyclization of compound 1 with ethyl 2-chloro-3-oxobutanoate in 1,4-dioxane under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(4-BROMOPHENYL)-5-METHYL-2-{1,4,5,7-TETRAMETHYL-6H-PYRROLO[3,4-D]PYRIDAZIN-6-YL}-1,3-THIAZOLE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine or chlorination using thionyl chloride.

Major Products Formed

The major products formed from these reactions include various substituted thiazole derivatives, which can exhibit enhanced biological activities and chemical properties.

Scientific Research Applications

4-(4-BROMOPHENYL)-5-METHYL-2-{1,4,5,7-TETRAMETHYL-6H-PYRROLO[3,4-D]PYRIDAZIN-6-YL}-1,3-THIAZOLE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-(4-BROMOPHENYL)-5-METHYL-2-{1,4,5,7-TETRAMETHYL-6H-PYRROLO[3,4-D]PYRIDAZIN-6-YL}-1,3-THIAZOLE involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-BROMOPHENYL)-5-METHYL-2-{1,4,5,7-TETRAMETHYL-6H-PYRROLO[3,4-D]PYRIDAZIN-6-YL}-1,3-THIAZOLE is unique due to its combination of bromophenyl, pyrrolopyridazinyl, and thiazole moieties, which confer enhanced chemical reactivity and a broad spectrum of biological activities. This makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C20H19BrN4S

Molecular Weight

427.4 g/mol

IUPAC Name

4-(4-bromophenyl)-5-methyl-2-(1,4,5,7-tetramethylpyrrolo[3,4-d]pyridazin-6-yl)-1,3-thiazole

InChI

InChI=1S/C20H19BrN4S/c1-10-17-12(3)25(13(4)18(17)11(2)24-23-10)20-22-19(14(5)26-20)15-6-8-16(21)9-7-15/h6-9H,1-5H3

InChI Key

ZOFIKEOFUGZROG-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=NN=C(C2=C(N1C3=NC(=C(S3)C)C4=CC=C(C=C4)Br)C)C)C

Origin of Product

United States

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